Cas no 658-93-5 (3,4-Difluorophenylacetic acid)
3,4-Difluorophenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluorophenylacetic acid
- 2-(3,4-difluorophenyl)acetic acid
- 3,4-difluoroBenzeneacetic acid
- A8913
- (3,4-difluoro-phenyl)-acetic acid
- AC-9788
- Benzeneacetic acid, 3,4-difluoro-
- SY024310
- 3,4-Difluorophenylacetic acid, 98%
- Z362118708
- D3771
- CS-W008407
- EN300-100640
- 658-93-5
- SCHEMBL154429
- NS00042712
- MFCD00010002
- PS-8678
- AKOS001476246
- W-104780
- 2-(3,4-difluorophenyl)acetic acid;3,4-Difluorophenylacetic Acid
- 3,4-difluoro phenylacetic acid
- (3,4-difluorophenyl)acetic acid
- EINECS 211-527-2
- DTXSID50215985
- FT-0614298
- AM61626
- STK891550
- BBL020343
- DB-021892
- DTXCID80138476
- 7J37J4W2L6
- 211-527-2
- 3,4-DFAA
- FD66628
-
- MDL: MFCD00010002
- Inchi: 1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: YCAKYFIYUHHCKW-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC(=O)O)F
- BRN: 2577768
Computed Properties
- Exact Mass: 172.03400
- Monoisotopic Mass: 172.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.3010 (estimate)
- Melting Point: 46-50 °C (lit.)
- Boiling Point: 263.8℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.508
- PSA: 37.30000
- LogP: 1.59190
- Solubility: Not determined
3,4-Difluorophenylacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Safety Term:S26;S37/39
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
3,4-Difluorophenylacetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Difluorophenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002092-1g |
3,4-Difluorophenylacetic acid |
658-93-5 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002092-5g |
3,4-Difluorophenylacetic acid |
658-93-5 | 99% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 002092-10g |
3,4-Difluorophenylacetic acid |
658-93-5 | 99% | 10g |
£22.00 | 2022-03-01 | |
| Fluorochem | 002092-25g |
3,4-Difluorophenylacetic acid |
658-93-5 | 99% | 25g |
£35.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122864-1g |
3,4-Difluorophenylacetic acid |
658-93-5 | 98% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122864-25g |
3,4-Difluorophenylacetic acid |
658-93-5 | 98% | 25g |
¥336.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122864-5g |
3,4-Difluorophenylacetic acid |
658-93-5 | 98% | 5g |
¥78.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011245-1g |
3,4-Difluorophenylacetic acid |
658-93-5 | 98% | 1g |
¥31 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011245-25g |
3,4-Difluorophenylacetic acid |
658-93-5 | 98% | 25g |
¥424 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011245-5g |
3,4-Difluorophenylacetic acid |
658-93-5 | 98% | 5g |
¥85 | 2024-05-22 |
3,4-Difluorophenylacetic acid Suppliers
3,4-Difluorophenylacetic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3,4-Difluorophenylacetic acid
3,4-Difluorophenylacetic Acid: A Comprehensive Overview
3,4-Difluorophenylacetic acid, also known by its CAS number 658-93-5, is a chemical compound that has garnered significant attention in various fields of research. This compound is a derivative of phenylacetic acid, with two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring. The presence of fluorine atoms introduces unique electronic and steric properties, making this compound a valuable molecule in synthetic chemistry and drug discovery.
The structure of 3,4-difluorophenylacetic acid consists of a benzene ring substituted with two fluorine atoms at the meta positions (positions 3 and 4). The carboxylic acid group (-COOH) is attached to the benzene ring via a methylene group (-CH2-). This arrangement imparts the molecule with a balance of hydrophobicity and acidity, which are crucial for its applications in various chemical reactions and biological systems.
Recent studies have highlighted the potential of 3,4-difluorophenylacetic acid in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive compounds. For instance, the fluorine atoms in the molecule can act as bioisosteric replacements for hydrogen atoms in other compounds, potentially enhancing pharmacokinetic properties such as bioavailability and metabolic stability. This makes it an attractive candidate for drug design.
In addition to its role in drug discovery, 3,4-difluorophenylacetic acid has been utilized in organic synthesis as an intermediate for constructing more complex molecules. Its reactivity under various reaction conditions has been extensively studied, leading to the development of novel synthetic pathways. For example, the molecule can undergo nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which activates certain positions on the benzene ring for further functionalization.
The synthesis of 3,4-difluorophenylacetic acid typically involves multi-step processes that include fluorination reactions. One common approach is to start with phenylacetic acid and introduce fluorine atoms at specific positions through electrophilic substitution or other fluorination techniques. The choice of synthesis method depends on factors such as yield, cost-effectiveness, and scalability.
The physical properties of 3,4-difluorophenylacetic acid are well-documented. It exists as a white crystalline solid with a melting point around 170°C. The compound is sparingly soluble in water but exhibits better solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various laboratory settings where controlled solubility is required.
In terms of applications, 3,4-difluorophenylacetic acid has found utility in both academic research and industrial settings. In academia, it serves as a valuable tool for exploring chemical reactivity and molecular interactions. In industry, it is used as an intermediate in the production of agrochemicals and pharmaceuticals.
The environmental impact of 3,4-difluorophenylacetic acid has also been a topic of interest. Studies have shown that it degrades under certain environmental conditions, but further research is needed to fully understand its persistence and potential ecological effects.
In conclusion, 3,4-difluorophenylacetic acid, with its unique structure and versatile properties, continues to be an important molecule in chemical research and development. Its applications span across multiple disciplines, from drug discovery to organic synthesis. As research progresses, new insights into its potential uses are likely to emerge, solidifying its position as a key compound in modern chemistry.
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